Carboxyaminoimidazole ribotide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Cancer Differentiation Therapy

Specific Scientific Field: Oncology and Hematology

Summary: AICAr induces differentiation in a subset of primary non-acute promyelocytic leukemia (non-APL) acute myeloid leukemia (AML) blasts. Unlike ATRA-based treatment, which is effective primarily for APL, AICAr shows promise for non-APL AML.

Experimental Procedures:Sample Collection: Bone marrow samples from AML patients were obtained.

Ex Vivo Culture: Leukemia blasts were cultured ex vivo.

Cell Viability Assessment: MTT assay was used to assess cell viability.

Differentiation Determination: Flow cytometry and morphological analyses were employed to evaluate AML cell differentiation.

RNA Sequencing: RNA-seq data analysis revealed gene expression changes.

- Gene Expression Changes: AICAr downregulated pyrimidine metabolism pathways and upregulated hematopoietic cell lineage genes .

Purine Biosynthesis Pathway

Specific Scientific Field: Biochemistry and Enzymology

Summary: AICAr is an intermediate in the de novo purine biosynthetic pathway. It plays a role in the synthesis of purine nucleotides.

Experimental Procedures:Enzymatic Activities: AICAr participates in two enzymatic reactions within the pathway.

Intermediate Evidence: Studies in Escherichia coli provided evidence for AICAr’s involvement.

Metabolite Quantification in Mice Plasma

Specific Scientific Field: Analytical Chemistry

Summary: AICAr and its active metabolite, 5-aminoimidazole-4-carboxamide-1-β-d-ribofuranotide (AICA ribotide), can be quantified simultaneously in mice plasma.

Experimental Procedures:LC–MS/MS Method Development: Liquid chromatography–tandem mass spectrometry (LC–MS/MS) method for simultaneous quantification.

Sample Analysis: Mice plasma samples analyzed for AICAr and AICA ribotide levels.

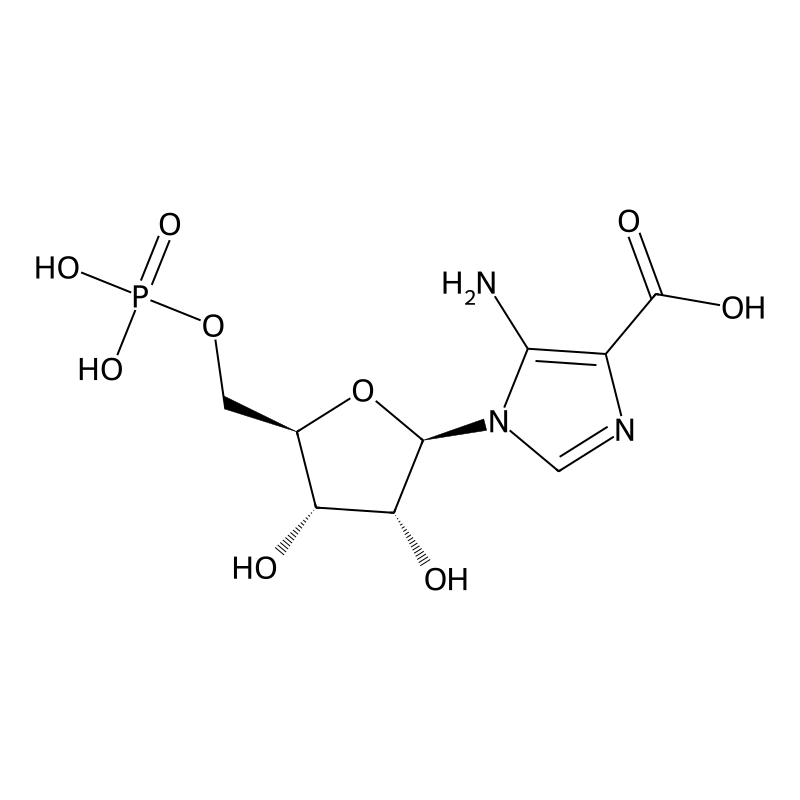

Carboxyaminoimidazole ribotide, specifically known as 5-carboxyamino-1-(5-phospho-D-ribosyl)imidazole, is a critical intermediate in the purine biosynthesis pathway. This compound plays a significant role in the conversion of 5-amino-1-(5-phospho-D-ribosyl)imidazole to 4-carboxy-5-aminoimidazole ribonucleotide, which is essential for nucleotide synthesis. Its molecular formula is and it features an imidazole ring, a carboxyl group, and a ribose phosphate moiety, which collectively contribute to its biological functions and reactivity .

CAIR functions as an intermediate in the purine biosynthesis pathway. The enzyme 5-(carboxyamino)imidazole ribonucleotide synthase catalyzes its formation from AIR and bicarbonate []. Following its creation, CAIR undergoes further enzymatic modifications to ultimately form IMP, a crucial precursor for purine nucleotides [].

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coats when working with purines or their derivatives.

- Handle these compounds in a well-ventilated area to minimize potential inhalation exposure.

- Dispose of waste materials according to established laboratory safety protocols.

Carboxyaminoimidazole ribotide is involved in several enzymatic reactions:

- Synthesis: The enzyme 5-carboxyaminoimidazole ribonucleotide synthase catalyzes the reaction:This reaction highlights the compound's formation from its precursors .

- Mutase Reaction: The enzyme 5-carboxyaminoimidazole ribonucleotide mutase catalyzes the reversible transformation of carboxyaminoimidazole ribotide to its amino derivative:This reaction is crucial for the interconversion of nucleotide forms .

Carboxyaminoimidazole ribotide is integral to purine metabolism. It serves as a substrate for various enzymes involved in nucleotide synthesis. The presence of this compound is vital for cellular functions such as DNA and RNA synthesis, energy metabolism, and cellular signaling. Its metabolic pathways are particularly important in bacteria, where disruptions can lead to impaired growth and viability, making it a potential target for antibiotic development .

The synthesis of carboxyaminoimidazole ribotide can occur through several pathways:

- Enzymatic Synthesis: The primary method involves enzymatic reactions catalyzed by specific enzymes like PurK and PurE. These enzymes utilize substrates such as ATP and bicarbonate to produce carboxyaminoimidazole ribotide from its precursor .

- Chemical Synthesis: Laboratory synthesis may involve multi-step

Carboxyaminoimidazole ribotide has several applications:

- Antibiotic Development: Due to its role in purine biosynthesis in bacteria, targeting the enzymes involved in its synthesis can lead to new antibiotic strategies against resistant strains such as Staphylococcus aureus .

- Biochemical Research: It serves as a model compound for studying enzyme mechanisms and metabolic pathways related to nucleotide synthesis.

Several compounds are structurally or functionally similar to carboxyaminoimidazole ribotide:

| Compound Name | Structure/Function Description |

|---|---|

| 5-amino-1-(5-phospho-D-ribosyl)imidazole | Precursor in the purine biosynthesis pathway |

| 4-carboxy-5-aminoimidazole ribonucleotide | Product of the mutase reaction involving carboxyaminoimidazole |

| 5-phosphoribosyl-1-pyrophosphate | Key intermediate in purine metabolism |

| Imidazole-4-carboxylic acid | Related imidazole derivative involved in various biochemical processes |

Uniqueness: Carboxyaminoimidazole ribotide is unique due to its specific role as an intermediate that bridges different stages of purine biosynthesis, particularly through its involvement with distinct enzymes like PurK and PurE that are not found in all organisms.

This detailed overview highlights the significance of carboxyaminoimidazole ribotide in biochemical processes, its unique characteristics compared to similar compounds, and its potential applications in medicine and research.

Molecular Formula and Mass

Carboxyaminoimidazole ribotide possesses the molecular formula C₉H₁₄N₃O₉P and exhibits a molecular weight of 339.20 grams per mole [1] [8] [10]. The compound is officially registered under the Chemical Abstracts Service number 6001-14-5, providing a unique identifier for this purine biosynthesis intermediate [1] [8]. The exact molecular mass has been determined to be 339.046753 grams per mole through high-precision mass spectrometry techniques [12]. The molecular composition reflects the presence of nine carbon atoms, fourteen hydrogen atoms, three nitrogen atoms, nine oxygen atoms, and one phosphorus atom, characteristic of a phosphorylated ribonucleotide structure [1] [8].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₄N₃O₉P | [1] [8] [10] |

| Molecular Weight | 339.20 g/mol | [1] [8] [10] |

| Exact Mass | 339.046753 g/mol | [12] |

| CAS Number | 6001-14-5 | [1] [8] |

Structural Characteristics

The structural architecture of carboxyaminoimidazole ribotide features a complex arrangement of functional groups centered around an imidazole ring system [1] [10]. The compound consists of a five-membered imidazole heterocyclic ring containing two nitrogen atoms, with a primary amino group positioned at the 5-position and a carboxylic acid group located at the 4-position of the imidazole ring [1] [8]. The imidazole moiety is glycosidically linked through a nitrogen-carbon bond to the C1' position of a D-ribofuranosyl sugar unit [1] [10].

The ribose sugar component maintains the typical furanose ring conformation with multiple chiral centers, specifically exhibiting (2R,3R,4S,5R) stereochemistry [12]. The 5'-position of the ribose ring bears a phosphate group, creating the complete ribonucleotide structure [1] [8]. This phosphorylation is essential for the compound's biological activity and cellular transport mechanisms [20].

The compound is classified as a 1-(phosphoribosyl)imidazole derivative, an imidazole-4-carboxylic acid, and an aminoimidazole [1] [10]. The systematic chemical name for this compound is 5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid, reflecting its complete structural composition [1] [8].

| Structural Component | Description |

|---|---|

| Imidazole Ring | 5-membered heterocycle with two nitrogen atoms |

| Amino Group | Primary amine (-NH₂) at position 5 |

| Carboxyl Group | Carboxylic acid (-COOH) at position 4 |

| Sugar Moiety | D-ribofuranosyl unit with (2R,3R,4S,5R) configuration |

| Phosphate Group | Monophosphate at 5'-position of ribose |

| Glycosidic Bond | N-glycosidic linkage between N1 and C1' |

Physical Properties

Carboxyaminoimidazole ribotide presents as a solid material with an off-white to light yellow coloration under standard laboratory conditions [8]. The compound exhibits a predicted density of 2.30 ± 0.1 grams per cubic centimeter, indicating a relatively dense crystalline structure [8] [12]. The theoretical boiling point has been calculated to be 865.9 ± 75.0 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury [8] [12].

The compound demonstrates significant water solubility, with reported values of 250 milligrams per milliliter, equivalent to 737.03 millimolar concentration [20]. This high aqueous solubility is attributed to the presence of multiple polar functional groups, including the phosphate, amino, and carboxyl groups [20]. The predicted flash point occurs at 477.5 ± 37.1 degrees Celsius, indicating thermal stability under normal handling conditions [12].

The polar surface area of carboxyaminoimidazole ribotide measures 207.40 square angstroms, reflecting the compound's hydrophilic nature [12]. The logarithmic partition coefficient (LogP) value of -0.87 confirms the compound's preference for aqueous environments over lipophilic phases [12]. The vapour pressure at 25 degrees Celsius approaches negligible levels at 0.0 ± 0.3 millimeters of mercury, indicating minimal volatility [12].

The predicted refractive index of 1.809 suggests moderate optical density compared to common organic solvents [12]. The compound exhibits a predicted pKa value of 1.86 ± 0.10, indicating acidic behavior primarily due to the carboxyl and phosphate functional groups [8].

| Physical Property | Value | Units |

|---|---|---|

| Physical State | Solid | - |

| Color | Off-white to light yellow | - |

| Density | 2.30 ± 0.1 | g/cm³ |

| Boiling Point | 865.9 ± 75.0 | °C at 760 mmHg |

| Water Solubility | 250 (737.03) | mg/mL (mM) |

| Flash Point | 477.5 ± 37.1 | °C |

| Polar Surface Area | 207.40 | Ų |

| LogP | -0.87 | - |

| pKa | 1.86 ± 0.10 | - |

| Vapour Pressure | 0.0 ± 0.3 | mmHg at 25°C |

| Refractive Index | 1.809 | - |

Chemical Reactivity

Carboxyaminoimidazole ribotide exhibits remarkable chemical instability, particularly under acidic conditions and elevated temperatures [1] [23] [24]. The compound demonstrates acid-labile characteristics, with the stability significantly compromised at pH values below physiological conditions [24]. Thermal stability studies have revealed that the compound undergoes rapid decomposition at temperatures exceeding 80 degrees Celsius, with an estimated half-life of approximately 80 milliseconds at this temperature [23].

The primary chemical reactivity centers around the carboxyl group at the 4-position of the imidazole ring, which can undergo decarboxylation reactions under specific enzymatic or thermal conditions [11] [24]. This decarboxylation process represents a key step in purine biosynthetic pathways, where the compound serves as an intermediate [11]. The amino group at the 5-position can participate in various substitution reactions, particularly nucleophilic additions [19].

The phosphate group contributes to the compound's reactivity through its ability to form coordination complexes with metal ions, particularly magnesium and zinc [11] [18]. These metal coordination interactions are crucial for enzymatic recognition and catalytic processes involving carboxyaminoimidazole ribotide [11]. The compound can exist in multiple ionization states depending on the pH environment, with the phosphate and carboxyl groups serving as primary ionization sites [24].

Under physiological conditions, carboxyaminoimidazole ribotide demonstrates reversible binding interactions with specific enzyme active sites, particularly those involved in purine metabolism [3] [19]. The compound can undergo mutase-catalyzed rearrangement reactions, converting between different carboxylated forms through intramolecular rearrangements [18] [24].

| Reactivity Aspect | Description |

|---|---|

| Acid Stability | Highly acid-labile, unstable below physiological pH |

| Thermal Stability | Decomposes rapidly above 80°C (t₁/₂ ≈ 80 ms) |

| Decarboxylation | Primary reaction pathway at C4 position |

| Metal Coordination | Forms complexes with Mg²⁺ and Zn²⁺ ions |

| Enzymatic Interactions | Substrate for mutase and synthase enzymes |

| Ionization States | Multiple pKa values from phosphate and carboxyl groups |

Spectroscopic Properties

Carboxyaminoimidazole ribotide exhibits characteristic spectroscopic signatures that facilitate its identification and quantification in analytical applications [14] [15] . Nuclear magnetic resonance spectroscopy provides detailed structural information, with proton nuclear magnetic resonance spectra predicted for 500 megahertz instruments using deuterium oxide as the solvent [14]. Carbon-13 nuclear magnetic resonance spectroscopy at 100 megahertz frequency offers complementary structural data for complete characterization [15].

Ultraviolet-visible spectroscopy represents a primary analytical tool for monitoring carboxyaminoimidazole ribotide concentrations, with the compound exhibiting maximum absorption at 260 nanometers [4] [27]. The molar extinction coefficient at this wavelength has been experimentally determined to be 8,930 inverse molar inverse centimeters, providing a quantitative basis for concentration measurements [27]. This absorption maximum corresponds to electronic transitions within the imidazole ring system and conjugated functional groups [17].

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio of 339, consistent with the molecular weight of the compound [15] . Liquid chromatography-tandem mass spectrometry techniques have been developed for simultaneous quantification of carboxyaminoimidazole ribotide and related metabolites in biological samples . These methods employ positive-quadrupole time-of-flight mass spectrometry modes for enhanced sensitivity and specificity [15].

Infrared spectroscopy provides characteristic absorption bands corresponding to the various functional groups present in the molecule [26]. The mid-infrared region between 4000 and 400 inverse centimeters reveals diagnostic peaks for the amino, carboxyl, phosphate, and imidazole functional groups [26] [29]. The carbonyl stretching vibration of the carboxyl group typically appears around 1700 inverse centimeters, while the phosphate group exhibits characteristic absorption bands in the 1200-900 inverse centimeter range [26].

| Spectroscopic Method | Key Parameters | Applications |

|---|---|---|

| ¹H NMR | 500 MHz, D₂O solvent | Structural elucidation |

| ¹³C NMR | 100 MHz, D₂O solvent | Carbon framework analysis |

| UV-Vis | λmax = 260 nm, ε = 8,930 M⁻¹cm⁻¹ | Quantitative analysis |

| MS | m/z = 339 (molecular ion) | Molecular weight confirmation |

| LC-MS/MS | Positive QTOF mode | Biological sample analysis |

| IR | 4000-400 cm⁻¹ region | Functional group identification |

Carboxyaminoimidazole Ribotide in the Purine Biosynthetic Cascade

Carboxyaminoimidazole ribotide occupies a pivotal position within the de novo purine biosynthetic pathway, representing the sole carbon-carbon bond formation step in this essential metabolic route [1] [2]. This nucleotide intermediate is synthesized from 5-aminoimidazole ribonucleotide through carboxylation reactions that exhibit remarkable mechanistic diversity across different organisms [1] [3].

The de novo purine biosynthetic pathway constitutes a highly conserved, energy-intensive metabolic sequence that generates inosine monophosphate from phosphoribosyl pyrophosphate through ten sequential enzymatic steps [4] [5]. Within this pathway, the conversion of 5-aminoimidazole ribonucleotide to carboxyaminoimidazole ribotide represents the seventh step and involves the only carbon-carbon bond formation in the entire sequence [1] [2]. This transformation is essential for completing the purine ring structure and serves as a prerequisite for the subsequent formation of 5-aminoimidazole-4-carboxamide ribonucleotide [5] [6].

The strategic importance of carboxyaminoimidazole ribotide synthesis extends beyond its role as a simple intermediate. The pathway leading to its formation represents a major regulatory checkpoint where cellular nucleotide pools exert feedback control over purine biosynthesis [7] [8]. The enzymes involved in carboxyaminoimidazole ribotide synthesis are subject to allosteric regulation by adenine and guanine nucleotides, ensuring that purine production matches cellular demands [9] [10].

Research has demonstrated that the carboxylation reaction producing carboxyaminoimidazole ribotide requires specific cofactor interactions and exhibits distinct kinetic properties depending on the enzymatic system employed [11] [3]. The product serves as the immediate precursor for 5-aminoimidazole-4-carboxamide ribonucleotide formation through the action of adenylosuccinate synthetase, which incorporates aspartate in an adenosine triphosphate-dependent reaction [5] [6].

Species-Specific Biosynthetic Routes

The synthesis of carboxyaminoimidazole ribotide exhibits profound evolutionary divergence, with two distinct mechanistic strategies having evolved independently across different taxonomic groups. These pathways represent one of the most striking examples of convergent evolution in primary metabolism, where the same essential product is generated through fundamentally different enzymatic mechanisms.

Bacterial, Fungal and Plant Pathway (Two-Step Process)

The bacterial, fungal, and plant pathway for carboxyaminoimidazole ribotide synthesis employs a sophisticated two-step mechanism that proceeds through an unstable intermediate compound [1] [12] [13]. This pathway represents the ancestral form of carboxyaminoimidazole ribotide synthesis and demonstrates remarkable conservation across prokaryotic and lower eukaryotic organisms.

The first step of this pathway is catalyzed by N5-carboxyaminoimidazole ribonucleotide synthetase, encoded by the purK gene, which converts 5-aminoimidazole ribonucleotide, adenosine triphosphate, and bicarbonate into N5-carboxyaminoimidazole ribonucleotide, adenosine diphosphate, and inorganic phosphate [12] [14] [11]. This enzyme belongs to the adenosine triphosphate grasp superfamily and exhibits a dimeric structure with three distinct domains per subunit [11] [15]. The active site contains critical residues including Arg242 and His244, which facilitate substrate binding and catalysis [11].

Structural analysis of N5-carboxyaminoimidazole ribonucleotide synthetase from Escherichia coli has revealed detailed information about the catalytic mechanism [14] [11]. The enzyme undergoes conformational changes upon substrate binding, with a flexible glycine-rich loop becoming ordered in the presence of adenosine diphosphate [11]. The proposed mechanism involves formation of a carboxyphosphate intermediate, which is stabilized by specific interactions with conserved active site residues [11].

The second step involves N5-carboxyaminoimidazole ribonucleotide mutase, encoded by purE, which catalyzes the unusual rearrangement of the unstable N5-carboxyaminoimidazole ribonucleotide intermediate to carboxyaminoimidazole ribotide [12] [13] [16]. This enzyme exhibits a unique octameric structure with 422 symmetry and belongs to the Class I PurE family [17]. The catalytic mechanism involves direct transfer of the carboxylate group from the N5 position to the C4 position without equilibration with solution carbon dioxide [12] [16].

Mechanistic studies using isotopically labeled substrates have demonstrated that the carboxylate group of N5-carboxyaminoimidazole ribonucleotide is transferred directly to generate carboxyaminoimidazole ribotide without exchange with atmospheric carbon dioxide [12] [16]. This finding has important implications for understanding the enzyme's specificity and the evolution of carbon dioxide fixation mechanisms in purine biosynthesis.

The N5-carboxyaminoimidazole ribonucleotide intermediate exhibits significant chemical instability, with a half-life of approximately 0.9 minutes at pH 7.8 and 37°C [18]. This instability necessitates tight regulation of the two enzymatic steps to prevent wasteful adenosine triphosphate consumption [18]. Studies with thermophilic organisms such as Thermotoga maritima have revealed that maintaining stoichiometric ratios of the two enzymes is critical for efficient pathway operation [18].

The Class I PurE enzyme exhibits remarkable structural conservation across bacterial and fungal species, with key catalytic residues being highly conserved [19] [20]. The essential histidine residue (His45 in Escherichia coli, His59 in Acetobacter aceti) plays a crucial role in proton transfer reactions during the rearrangement process [19] [21]. Site-directed mutagenesis studies have confirmed the essential nature of this residue and its involvement in substrate binding and catalysis [19] [21].

Vertebrate Pathway (Direct Carboxylation)

The vertebrate pathway for carboxyaminoimidazole ribotide synthesis represents a remarkable evolutionary innovation that bypasses the unstable intermediate formation characteristic of the bacterial pathway [1] [6] [22]. This direct carboxylation mechanism is catalyzed by Class II PurE enzymes, which are evolutionarily related to but functionally distinct from their bacterial counterparts.

In vertebrates, carboxyaminoimidazole ribotide synthesis is accomplished through the direct carboxylation of 5-aminoimidazole ribonucleotide with carbon dioxide, catalyzed by 5-aminoimidazole ribonucleotide carboxylase [1] [6]. This enzyme is typically found as part of a bifunctional protein complex known as phosphoribosylaminoimidazole carboxylase/phosphoribosylaminoimidazolesuccinocarboxamide synthetase, which also catalyzes the subsequent step in purine biosynthesis [6] [23].

The human bifunctional enzyme exhibits distinct active sites for the two catalytic functions, with the 5-aminoimidazole ribonucleotide carboxylase domain responsible for the direct carboxylation reaction [6] [3]. Quantum mechanical studies have revealed that this reaction proceeds through a two-step mechanism involving carbon-carbon bond formation followed by deprotonation of the resulting tetrahedral intermediate [6] [3]. The reaction is facilitated by active site histidine residues that assist in proton transfer processes [6].

Structural characterization of the vertebrate enzyme has revealed an octameric assembly of subunits, with critical catalytic residues including Lys19, Asp277, and Lys304 [23]. Site-directed mutagenesis studies have confirmed the importance of these residues for both carboxylase and synthetase activities, indicating functional coupling between the two active sites [23]. The decline in the Michaelis constant for carboxyaminoimidazole ribotide in the synthetase reaction due to mutations in the carboxylase active site suggests allosteric communication between the domains [23].

The direct carboxylation mechanism offers several advantages over the two-step bacterial pathway. The elimination of the unstable N5-carboxyaminoimidazole ribonucleotide intermediate reduces the potential for substrate degradation and simplifies regulatory requirements [1]. Additionally, the direct pathway does not require adenosine triphosphate for the carboxylation step, representing a more energy-efficient approach to carboxyaminoimidazole ribotide synthesis [22].

Kinetic analysis of the vertebrate carboxylase has revealed distinct pH-rate profiles and substrate specificity patterns compared to bacterial enzymes [6]. The enzyme exhibits optimal activity under physiological conditions and demonstrates high specificity for carbon dioxide as the carboxylating agent [6]. The reaction mechanism involves formation of an isocarboxyaminoimidazole ribotide intermediate, which undergoes rapid tautomerization to the final product [6] [3].

Evolutionary Divergence of Carboxyaminoimidazole Ribotide Synthesis Pathways

The evolutionary divergence of carboxyaminoimidazole ribotide synthesis pathways represents one of the most compelling examples of convergent evolution in central metabolism, where distinct enzymatic solutions have evolved to accomplish the same essential biochemical transformation [1] [14]. This divergence has profound implications for antimicrobial drug development and our understanding of metabolic pathway evolution.

Phylogenetic analysis indicates that the two-step bacterial pathway represents the ancestral condition, with Class I PurE enzymes being present in the earliest forms of life [1] [14]. The Class II PurE enzymes found in vertebrates evolved later and represent a derived condition that emerged through gene duplication and functional divergence events [1]. Despite their evolutionary relationship, amino acid sequence comparisons reveal that Class I and Class II PurE enzymes share limited sequence similarity, reflecting their distinct catalytic mechanisms [24] [14].

The evolutionary pressure driving the divergence toward direct carboxylation likely involved the optimization of metabolic efficiency and the reduction of intermediate instability [1]. The bacterial two-step pathway requires tight coordination between PurK and PurE enzymes to prevent degradation of the unstable N5-carboxyaminoimidazole ribonucleotide intermediate [18]. In contrast, the vertebrate direct pathway eliminates this coordination requirement and reduces adenosine triphosphate consumption [1].

Comparative genomic analysis has revealed that the distribution of Class I versus Class II PurE enzymes correlates strongly with taxonomic boundaries [1] [4]. Bacteria, archaea, fungi, and plants consistently employ the two-step pathway, while vertebrates and some other higher eukaryotes utilize the direct carboxylation mechanism [1] [4]. This distribution pattern suggests that the evolutionary transition occurred relatively late in eukaryotic evolution, possibly coinciding with the development of more complex cellular organization.

The molecular evolution of these pathways has been influenced by the structural constraints of the adenosine triphosphate grasp fold, which is conserved in PurK enzymes across all organisms [14] [11]. The Class I PurE enzymes, while sharing a common fold with Class II enzymes, have diverged significantly in their active site architecture to accommodate the mutase reaction [17]. This structural divergence reflects the distinct chemical transformations catalyzed by each enzyme class.

Horizontal gene transfer events have played a minimal role in the distribution of carboxyaminoimidazole ribotide synthesis pathways, in contrast to some other metabolic pathways [25]. The tight integration of these enzymes with other components of purine biosynthesis and their essential nature for cellular viability likely constrain horizontal transfer opportunities [1] [14].

The evolutionary divergence has resulted in distinct regulatory patterns for the two pathways. Bacterial systems often employ complex regulatory networks involving both PurK and PurE, while vertebrate systems integrate carboxyaminoimidazole ribotide synthesis regulation with the broader purine biosynthetic machinery through the bifunctional enzyme architecture [7] [3].

Metabolic Regulation of Carboxyaminoimidazole Ribotide Production

The metabolic regulation of carboxyaminoimidazole ribotide production involves sophisticated feedback mechanisms that integrate nucleotide pool sensing with pathway flux control, ensuring that purine biosynthesis responds appropriately to cellular demands [7] [8] [9]. These regulatory systems operate at multiple levels, from allosteric enzyme regulation to transcriptional control of gene expression.

The primary regulatory mechanism controlling carboxyaminoimidazole ribotide production operates through feedback inhibition of phosphoribosyl pyrophosphate synthetase and phosphoribosyl pyrophosphate amidotransferase, the first and committed steps of purine biosynthesis [7] [8] [26]. Adenosine monophosphate, adenosine diphosphate, guanosine diphosphate, and guanosine monophosphate serve as feedback inhibitors of phosphoribosyl pyrophosphate synthetase, while adenosine monophosphate and guanosine monophosphate specifically inhibit the amidotransferase [8] [9] [26].

The regulation of carboxyaminoimidazole ribotide synthesis also involves substrate availability control through phosphoribosyl pyrophosphate and ribose-5-phosphate levels [7] [26]. The availability of these precursor molecules determines the maximum flux through the pathway and serves as a metabolic sensor linking purine biosynthesis to central carbohydrate metabolism [7]. When phosphoribosyl pyrophosphate levels are low, the entire purine biosynthetic pathway experiences reduced flux, effectively limiting carboxyaminoimidazole ribotide production [26].

Allosteric regulation provides fine-tuning control over carboxyaminoimidazole ribotide synthesis through direct effects on the participating enzymes [9] [10]. In bacterial systems, both PurK and PurE activities can be modulated by nucleotide binding, with adenosine triphosphate serving as an activator and various purine nucleotides acting as inhibitors [27] [28]. The vertebrate bifunctional enzyme exhibits complex allosteric behavior, with coupling between the carboxylase and synthetase domains providing integrated regulation [23] [3].

Product inhibition mechanisms prevent nucleotide pool imbalances by reducing carboxyaminoimidazole ribotide synthesis when downstream products accumulate [29] [10]. Inosine monophosphate, adenosine monophosphate, and guanosine monophosphate levels directly influence the rate of pathway flux through their effects on branch point enzymes [29]. This ensures that carboxyaminoimidazole ribotide production remains proportional to the cellular demand for specific purine nucleotides.

Compartmentalization plays an important role in regulating carboxyaminoimidazole ribotide production, particularly in eukaryotic cells where purine biosynthesis occurs in the cytoplasm but requires substrates derived from mitochondrial metabolism [5] [7]. The transport of glycine, aspartate, and formate from mitochondria to the cytoplasm serves as an additional regulatory point that can influence pathway flux [5]. The formation of purinosome complexes in mammalian cells provides spatial organization that may enhance regulatory efficiency [7] [30].

Transcriptional regulation of genes encoding carboxyaminoimidazole ribotide synthesis enzymes responds to nutritional status and cellular growth demands [24] [31]. In bacteria, the expression of purK and purE genes is coordinated with other purine biosynthetic genes through common regulatory mechanisms [24]. Vertebrate systems integrate carboxyaminoimidazole ribotide synthesis gene expression with cell cycle progression and metabolic state [7].

The regulation of carboxyaminoimidazole ribotide production exhibits tissue-specific patterns in multicellular organisms, reflecting different metabolic demands and nucleotide requirements [10] [31]. Rapidly dividing tissues such as intestinal epithelium require enhanced purine biosynthesis capacity and exhibit correspondingly upregulated regulatory mechanisms [31]. The liver serves as a major site of purine synthesis and export, with specialized regulatory adaptations to support this function [10].